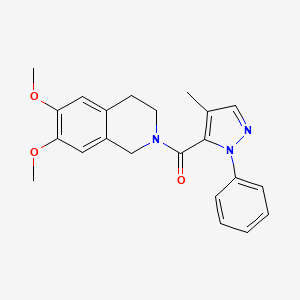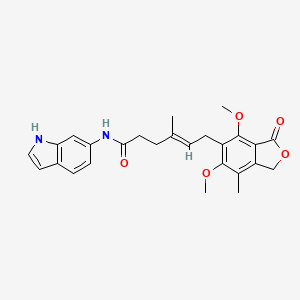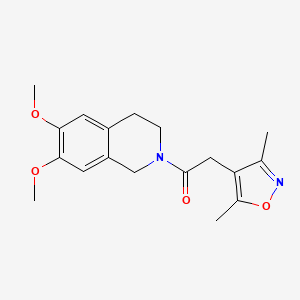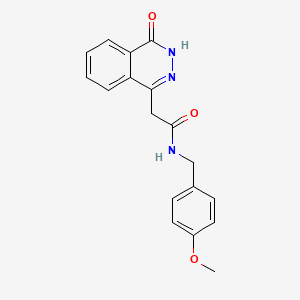![molecular formula C16H19N3OS2 B10988654 6-[4-(methylsulfanyl)phenyl]-2-(thiomorpholin-4-ylmethyl)pyridazin-3(2H)-one](/img/structure/B10988654.png)
6-[4-(methylsulfanyl)phenyl]-2-(thiomorpholin-4-ylmethyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-(methylsulfanyl)phenyl]-2-(thiomorpholin-4-ylmethyl)pyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone family. Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(methylsulfanyl)phenyl]-2-(thiomorpholin-4-ylmethyl)pyridazin-3(2H)-one typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(methylsulfanyl)benzaldehyde and thiomorpholine.
Formation of Intermediate: The initial step involves the condensation of 4-(methylsulfanyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization with an appropriate reagent, such as acetic anhydride, to form the pyridazinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-[4-(methylsulfanyl)phenyl]-2-(thiomorpholin-4-ylmethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridazinone core can be reduced to the corresponding dihydropyridazine using reducing agents such as sodium borohydride.
Substitution: The thiomorpholine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, sulfonates.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted pyridazinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new chemical entities.
Biology
Biologically, 6-[4-(methylsulfanyl)phenyl]-2-(thiomorpholin-4-ylmethyl)pyridazin-3(2H)-one has shown potential as an enzyme inhibitor. It can interact with specific enzymes, modulating their activity and providing insights into enzyme function and regulation.
Medicine
In medicine, this compound is being explored for its potential therapeutic applications. Preliminary studies suggest it may possess anti-inflammatory, anticancer, and antimicrobial properties. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for applications in coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-[4-(methylsulfanyl)phenyl]-2-(thiomorpholin-4-ylmethyl)pyridazin-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction can lead to the modulation of cellular processes, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(methylsulfanyl)phenyl derivatives: These compounds share the methylsulfanyl group and exhibit similar biological activities.
Thiomorpholine-containing pyridazinones: These compounds have the thiomorpholine moiety and are studied for their pharmacological properties.
Uniqueness
6-[4-(methylsulfanyl)phenyl]-2-(thiomorpholin-4-ylmethyl)pyridazin-3(2H)-one stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties. The presence of both the methylsulfanyl and thiomorpholine groups enhances its reactivity and potential for diverse applications.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields, offering potential for significant advancements in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C16H19N3OS2 |
|---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
6-(4-methylsulfanylphenyl)-2-(thiomorpholin-4-ylmethyl)pyridazin-3-one |
InChI |
InChI=1S/C16H19N3OS2/c1-21-14-4-2-13(3-5-14)15-6-7-16(20)19(17-15)12-18-8-10-22-11-9-18/h2-7H,8-12H2,1H3 |
InChI Key |
STNODVVNBZMILQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CN3CCSCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(cyclohex-1-en-1-yl)ethyl]-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide](/img/structure/B10988578.png)
![5-hydroxy-N-(5-methyl-1,3-thiazol-2-yl)-1-oxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B10988584.png)
![dimethyl N-{[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}-L-aspartate](/img/structure/B10988588.png)
![N-(3-{[3-(acetylamino)phenyl]amino}-3-oxopropyl)pyrazine-2-carboxamide](/img/structure/B10988592.png)

![1-phenyl-4-[3-(1H-pyrrol-1-yl)benzoyl]piperazine](/img/structure/B10988604.png)

![6-(furan-2-yl)-2-{[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one](/img/structure/B10988609.png)

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxyphenyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B10988628.png)


![Ethyl 4-methyl-2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B10988644.png)
![N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10988646.png)
